1-Ethoxy-2,4-pentanedione
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Overview
Description
1-Ethoxy-2,4-pentanedione is an organic compound with the molecular formula C7H12O3. It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms is replaced by an ethoxy group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-pentanedione can be synthesized through the reaction of 2,4-pentanedione with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the ethoxy derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethoxy-2,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethoxy-2,4-pentanedione involves its ability to undergo keto-enol tautomerism. This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The presence of the ethoxy group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,4-Pentanedione: The parent compound without the ethoxy group.
1-Methoxy-2,4-pentanedione: Similar structure with a methoxy group instead of an ethoxy group.
1-Propoxy-2,4-pentanedione: Similar structure with a propoxy group.
Uniqueness: 1-Ethoxy-2,4-pentanedione is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other similar compounds and useful in specific applications where the ethoxy group provides a desired effect.
Properties
CAS No. |
20754-01-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-ethoxypentane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-3-10-5-7(9)4-6(2)8/h3-5H2,1-2H3 |
InChI Key |
SSVCOUCWPBSLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC(=O)C |
Origin of Product |
United States |
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